![molecular formula C11H15N5 B2405254 3-[(3,5-Dimethylpyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2303352-78-3](/img/structure/B2405254.png)
3-[(3,5-Dimethylpyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
カタログ番号:
B2405254
CAS番号:
2303352-78-3
分子量:
217.276
InChIキー:
YRVBCOVYWSODNA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
Syntheses of two new multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been carried out by alkylation process of pyrazoles with poly(bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis
The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical and Chemical Properties Analysis
3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molar mass of 96.133 g·mol−1, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-6-9(2)16(14-8)7-11-13-12-10-4-3-5-15(10)11/h6H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBCOVYWSODNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NN=C3N2CCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)p...
Cat. No.: B2405173
CAS No.: 1797888-70-0
3-(4-Chlorobenzyl)dihydrofuran-2,5-dione
Cat. No.: B2405174
CAS No.: 1661-97-8
2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride
Cat. No.: B2405176
CAS No.: 212190-18-6
N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-ca...
Cat. No.: B2405178
CAS No.: 2034449-71-1
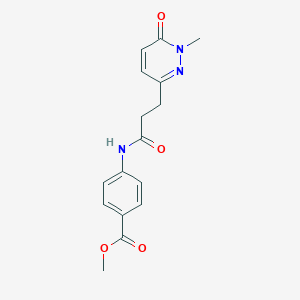
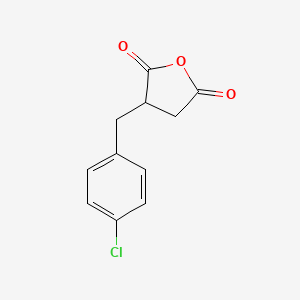
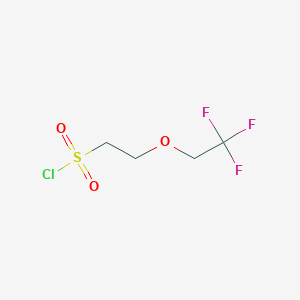
![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)
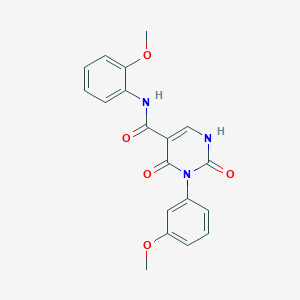
![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)
![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)
![4-[(3-Methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B2405187.png)
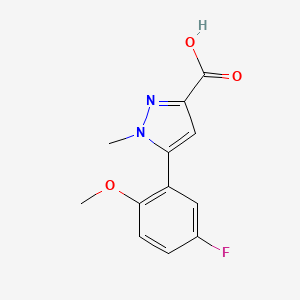
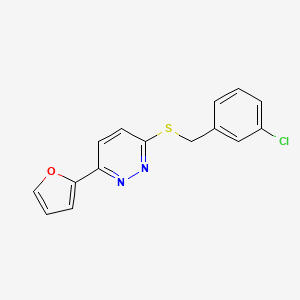
![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)
![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
